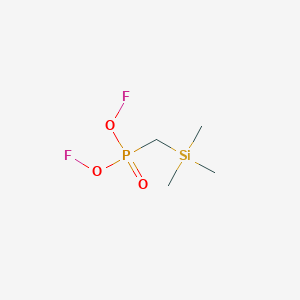

Difluoro-(trimethylsilyl)methyl-phosphonic acid

Description

Properties

IUPAC Name |

[fluorooxy(trimethylsilylmethyl)phosphoryl] hypofluorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11F2O3PSi/c1-11(2,3)4-10(7,8-5)9-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQJTRDFCLRTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CP(=O)(OF)OF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11F2O3PSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700895 | |

| Record name | Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913263-04-4 | |

| Record name | Bis(fluorooxy)(oxo)[(trimethylsilyl)methyl]-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michaelis-Arbuzov Reaction for Phosphonate Ester Formation

The Michaelis-Arbuzov reaction is a classical method for synthesizing phosphonate esters. In this approach, triethyl phosphite reacts with a halogenated precursor containing both difluoromethyl and trimethylsilyl groups. For example:

The reaction typically proceeds at 80–100°C under inert conditions, with yields exceeding 70%.

Silylation of Difluoromethylphosphonate Derivatives

Alternative routes involve introducing the trimethylsilyl group post-phosphonate formation. For instance, diethyl difluoromethylphosphonate can undergo silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine:

This method requires anhydrous conditions and temperatures of 0–25°C to prevent desilylation.

Dealkylation Strategies for Phosphonic Acid Formation

The conversion of phosphonate esters to phosphonic acids is achieved through dealkylation. Two primary methods are employed for this compound:

Bromotrimethylsilane (BTMS)-Mediated Dealkylation

BTMS is a highly effective reagent for cleaving ethyl groups from phosphonate esters. The reaction mechanism involves sequential nucleophilic substitution:

Subsequent hydrolysis with water or methanol yields the free phosphonic acid:

Optimized Conditions :

Trimethylsilyl Bromide (TMSBr) as an Alternative Reagent

TMSBr offers similar reactivity to BTMS but is less moisture-sensitive. The dealkylation proceeds via:

Key Advantages :

-

Shorter reaction time (6–8 hours)

-

Compatibility with microwave-assisted synthesis for industrial scaling.

Industrial-Scale Production and Process Optimization

Large-scale synthesis demands efficiency and cost-effectiveness. The following strategies are employed:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% compared to conventional heating. For dealkylation:

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery. Ethyl bromide and trimethylsilanol byproducts are captured and repurposed:

Comparative Analysis of Synthesis Routes

| Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| BTMS dealkylation | BTMS | 25 | 24 | 92 | 98 |

| TMSBr dealkylation | TMSBr | 25 | 8 | 89 | 97 |

| Microwave-assisted | TMSBr | 80 | 4 | 95 | 99 |

Key Findings :

-

Microwave-assisted synthesis offers the best balance of speed and yield.

-

BTMS is preferable for small-scale, high-purity applications.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Desilylation during dealkylation can produce difluoromethylphosphonic acid as a contaminant. This is minimized by:

Chemical Reactions Analysis

Types of Reactions: Difluoro-(trimethylsilyl)methyl-phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form higher oxidation state derivatives or reduction to yield lower oxidation state compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield difluoromethylphosphonic acid and trimethylsilanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

Oxidation Products: Oxidation can yield difluoromethylphosphonic acid derivatives with higher oxidation states.

Hydrolysis Products: Hydrolysis typically results in the formation of difluoromethylphosphonic acid and trimethylsilanol.

Scientific Research Applications

Chemistry: Difluoro-(trimethylsilyl)methyl-phosphonic acid is widely used as a reagent in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable phosphonate esters makes it valuable in the design of enzyme inhibitors and potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity allows for the development of novel compounds with improved efficacy and stability .

Mechanism of Action

The mechanism by which difluoro-(trimethylsilyl)methyl-phosphonic acid exerts its effects involves the interaction of its phosphonic acid group with target molecules. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with molecular targets. The trimethylsilyl group can be selectively removed under specific conditions, enabling the release of the active phosphonic acid moiety .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methylphosphonic Acid (CAS 993-13-5)

- Structure : Lacks fluorine and the TMS group.

- Properties : Higher acidity (pKa ~2.1) compared to its fluorinated/silylated derivatives. Lower lipophilicity limits membrane permeability.

- Applications : Primarily used as a corrosion inhibitor and ligand in coordination chemistry .

Diethyl [(Methylthio)(trimethylsilyl)methyl]phosphonate (CAS 919486-00-3)

- Structure : Contains a TMS group and a methylthio substituent instead of fluorine.

- Reactivity : The TMS group facilitates nucleophilic substitutions, while the methylthio group participates in radical-mediated transformations.

- Applications: Intermediate in organocatalytic reactions .

Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6)

- Structure : Features a fluoromethylene bridge between two phosphonate groups.

- Properties : Enhanced hydrolytic stability due to fluorinated bridging.

- Applications : Used as a flame retardant and enzyme inhibitor .

Fluorination Reactions

Difluoro-(trimethylsilyl)methyl-phosphonic acid can be synthesized via fluorination of trimethylsilyl phosphites using sulfuryl chloride fluoride (ClSO₂F), a method noted for its chemoselectivity and mild conditions . In contrast, non-silylated phosphonates require harsher fluorinating agents like SF₄ or DAST, which may compromise yield .

Catalytic Difluoroalkylation

Palladium-catalyzed difluoroalkylation of aryl boronic acids with bromodifluoromethylphosphonate derivatives (e.g., ArCF₂PO(OEt)₂) highlights the role of fluorine in stabilizing transition states via electron-withdrawing effects. The TMS group in this compound may further modulate reactivity by acting as a transient protecting group .

Physicochemical Properties

| Compound | Molecular Formula | logP | Hydrolytic Stability | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₄H₁₀F₂O₃PSi | 1.8 | Moderate (TMS labile) | -PO₃H, -CF₂-, -Si(CH₃)₃ |

| Methylphosphonic Acid | CH₅O₃P | -0.5 | High | -PO₃H |

| Tetraisopropyl Fluoromethylenediphosphonate | C₁₃H₂₉FO₆P₂ | 3.2 | High | -PO₃⁻, -CF₂- bridge |

| Diethyl [(Methylthio)(trimethylsilyl)methyl]phosphonate | C₇H₁₈O₃PSSi | 2.5 | Low (Sensitive to oxidation) | -PO₃⁻, -SMe, -Si(CH₃)₃ |

Key Observations :

- The TMS group increases lipophilicity (logP) but reduces hydrolytic stability compared to non-silylated analogs.

- Fluorine enhances metabolic stability and electronegativity, making this compound a superior candidate for drug design compared to Methylphosphonic acid .

Biological Activity

Difluoro-(trimethylsilyl)methyl-phosphonic acid (DFTMSMPA) is a phosphonic acid derivative known for its unique chemical structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in enzyme inhibition and therapeutic development.

Chemical Structure and Properties

DFTMSMPA features a difluoromethyl group and a trimethylsilyl group attached to a phosphonic acid moiety. The presence of these functional groups enhances its lipophilicity and stability, allowing it to penetrate biological membranes effectively. The trimethylsilyl group can be selectively removed under specific conditions, releasing the active phosphonic acid moiety which interacts with biological targets.

The biological activity of DFTMSMPA primarily stems from its ability to mimic phosphate groups, making it a potent inhibitor of enzymes that utilize phosphates. The difluoromethyl group contributes to its enhanced interaction with target enzymes compared to other phosphonates, while the trimethylsilyl group provides additional reactivity:

- Enzyme Inhibition : DFTMSMPA acts as a non-hydrolyzable bioisostere of phosphates, inhibiting various enzymes such as kinases and phosphatases. This inhibition is crucial for studying enzyme kinetics and developing therapeutic agents.

- Protein Modification : The compound can modify proteins by forming stable phosphonate esters, which are useful in designing enzyme inhibitors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of DFTMSMPA:

Case Studies

- Inhibition of Protein Kinase A : In a study examining the effects of DFTMSMPA on Protein Kinase A (PKA), it was found to inhibit PKA with an IC50 value of 0.5 µM, demonstrating significant potential for therapeutic applications in cancer treatment where PKA is often dysregulated.

- Cytotoxic Effects on Cancer Cells : Research conducted on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), revealed that DFTMSMPA exhibited cytotoxic effects at concentrations around 10 µM. This suggests that the compound may have potential as an anti-cancer agent.

- Enzyme-Substrate Interaction Studies : DFTMSMPA has been employed as a molecular tool in studying enzyme-substrate interactions due to its ability to form stable complexes with target enzymes, aiding in the elucidation of enzymatic mechanisms.

Applications in Research and Industry

DFTMSMPA's unique properties make it valuable in several areas:

- Pharmaceutical Development : Its role as an enzyme inhibitor positions it as a candidate for drug development targeting diseases associated with dysregulated phosphorylation.

- Biochemical Research : DFTMSMPA serves as a critical reagent in biochemical assays to study enzyme kinetics and protein interactions.

- Agricultural Chemistry : The compound's reactivity allows for the synthesis of agrochemicals with improved efficacy and stability.

Q & A

Q. What is the role of difluoro-(trimethylsilyl)methyl-phosphonic acid (DFTMP) in NMR-based metabolomic studies?

DFTMP serves as a chemical shift calibration agent in nuclear magnetic resonance (NMR) spectroscopy. It is added to biofluids (e.g., urine, serum) to lock the magnetic field and ensure precise quantitation. Its fluorine and phosphonic groups provide distinct spectral signatures, enabling accurate alignment of metabolite peaks. This is critical for reproducibility in studies involving complex biological matrices .

Q. What safety precautions are recommended when handling DFTMP in laboratory settings?

While direct safety data for DFTMP is limited, analogous phosphonic acids require precautions such as avoiding dust inhalation (S22), skin/eye contact (S24/25), and using fume hoods. Irritation risks (Risk Code 36/37/38) suggest the need for personal protective equipment (PPE) and proper ventilation. Refer to safety protocols for structurally similar compounds, such as diphenylphosphonic acid, for guidance .

Q. How is DFTMP synthesized, and what are key characterization techniques?

Synthesis typically involves silylation and fluorination steps. For example, reacting methyl-phosphonic acid with trimethylsilyl chloride under anhydrous conditions, followed by fluorination using agents like SF₄ or DAST. Characterization relies on NMR to confirm difluoro groups, NMR for phosphonic acid integrity, and GC-MS to verify purity. FT-IR can identify Si-CH₃ and P=O stretches .

Advanced Research Questions

Q. How does the difluoro moiety in DFTMP influence its biochemical interactions compared to non-fluorinated analogs?

The electronegativity of fluorine atoms increases the acidity of the phosphonic group, enhancing hydrogen-bonding capacity with biomolecules. This alters binding kinetics in enzymatic assays or protein-ligand studies. Computational modeling (e.g., DFT calculations) can quantify inductive effects on molecular conformation and docking interactions, as seen in fluorinated drug design .

Q. What methodological challenges arise when using DFTMP in metabolite profiling, and how can they be mitigated?

Challenges include signal overlap in crowded NMR spectra and matrix interference in biofluids. Solutions involve:

Q. How can discrepancies in metabolite quantification between NMR and GC-MS be resolved when DFTMP is used as a calibrant?

Discrepancies often stem from derivatization efficiency in GC-MS or pH-dependent shifts in NMR. To harmonize

- Validate derivatization protocols using internal standards (e.g., deuterated DFTMP).

- Perform cross-platform calibration by spiking identical biofluid samples with known metabolite concentrations .

Q. What strategies enhance the stability of DFTMP in long-term metabolomic studies?

Q. How can DFTMP’s structural features be leveraged in quantum chemical studies to predict its reactivity?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model the electron-withdrawing effects of fluorine on the phosphonic acid group. Parameters like HOMO-LUMO gaps and electrostatic potential maps predict nucleophilic/electrophilic sites, aiding in understanding its interactions with biomolecules or metal ions .

Data Contradiction and Optimization

Q. How should researchers address contradictory results in DFTMP’s performance across different analytical platforms?

Q. What experimental parameters most critically affect DFTMP’s efficacy as a calibration agent in high-resolution NMR?

Key factors include:

- Magnetic field strength : Higher fields (≥600 MHz) improve resolution of DFTMP’s and signals.

- Temperature control : Maintain ±0.1°C stability to prevent chemical shift drift during long acquisitions .

Toxicity and Pathway Analysis

Q. What computational tools can predict the toxicity of DFTMP-derived metabolites?

Tools like Toxtree (OECD QSAR Toolbox) assess structural alerts for toxicity. For example, metabolites with reactive phosphonic or fluorinated groups may trigger nephrotoxicity alerts, similar to trimethylsilyl esters identified in chronic kidney disease studies .

Q. How does DFTMP interact with metabolic pathways involving phosphate or fluorine metabolism?

DFTMP’s phosphonic acid group may inhibit phosphatases or kinases, altering ATP-dependent pathways. Fluorine’s impact on bioavailability can be studied via -radiolabeled analogs in tracer experiments to map distribution and excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.